molecular formula C13H17N3S B2364691 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097891-59-1

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2364691
CAS RN: 2097891-59-1
M. Wt: 247.36
InChI Key: PMUXEQXOUYQUFT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as bicyclo[2.2.1]heptane derivatives, have been synthesized using organocatalytic formal [4 + 2] cycloaddition reactions . This involves the reaction of simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The bicyclo[2.2.1]heptane core is a common structure in many bioactive compounds and provides a basis for asymmetric synthesis and catalysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the cyclopropyl group might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bicyclo[2.2.1]heptane core might confer rigidity to the molecule, affecting its conformational flexibility .

Future Directions

Future research could focus on elucidating the synthesis, reactions, and potential applications of this compound. Given its complex structure, it might have interesting biological activity or serve as a useful building block in synthetic chemistry .

properties

IUPAC Name

5-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-8-4-12(15-13(14-8)9-2-3-9)16-6-11-5-10(16)7-17-11/h4,9-11H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUXEQXOUYQUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

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